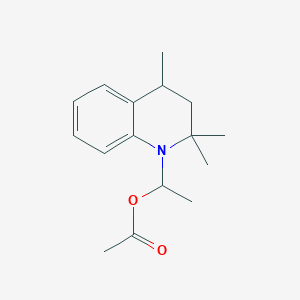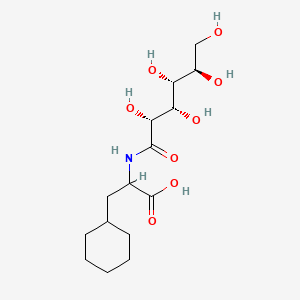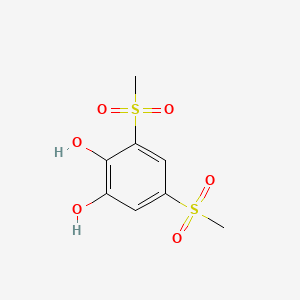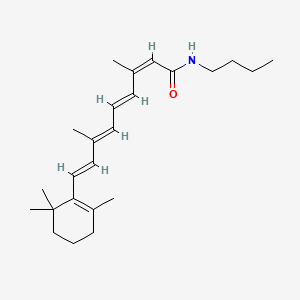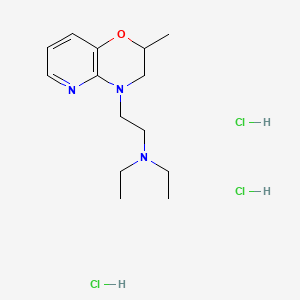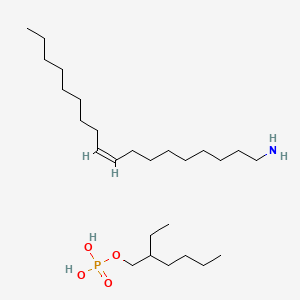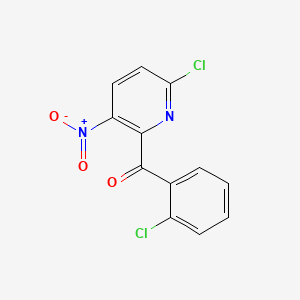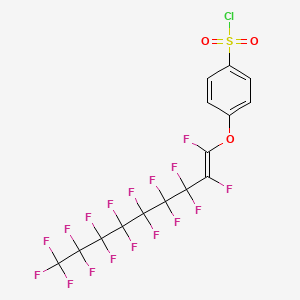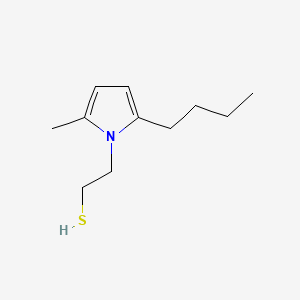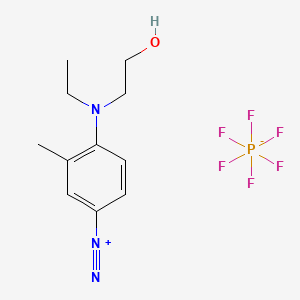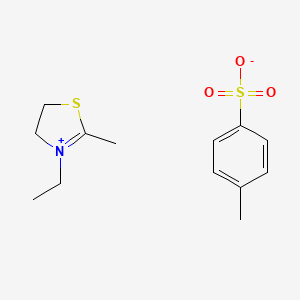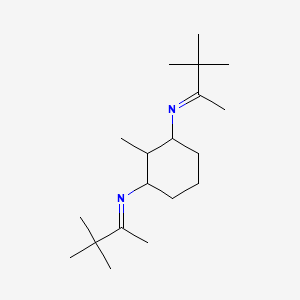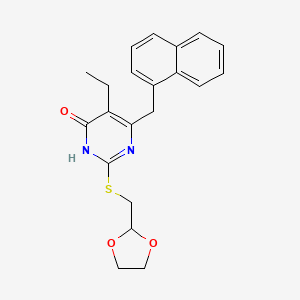
4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- is a complex organic compound that belongs to the pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- typically involves multi-step organic reactions. The starting materials may include pyrimidinone derivatives, dioxolane, and naphthalene-based compounds. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound could be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structure could be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Pyrimidinone Derivatives: Compounds with similar core structures but different substituents.
Dioxolane-Containing Compounds: Molecules that include the dioxolane ring.
Naphthalene Derivatives: Compounds with naphthalene moieties.
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- lies in its specific combination of functional groups and structural features. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
199852-10-3 |
|---|---|
Molecular Formula |
C21H22N2O3S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-ylmethylsulfanyl)-5-ethyl-4-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H22N2O3S/c1-2-16-18(12-15-8-5-7-14-6-3-4-9-17(14)15)22-21(23-20(16)24)27-13-19-25-10-11-26-19/h3-9,19H,2,10-13H2,1H3,(H,22,23,24) |
InChI Key |
PVWNHUZVNMTCPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2OCCO2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



